molecular formula C12H17N B13933846 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 106515-74-6

1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13933846
CAS No.: 106515-74-6
M. Wt: 175.27 g/mol
InChI Key: XYITUOIAVHTHHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline is a synthetic organic compound belonging to an important class of nitrogen-containing heterocycles. Tetrahydroquinoline scaffolds are recognized for their broad utility in medicinal chemistry and material science . As part of this compound class, this compound serves as a valuable building block for the synthesis of more complex heterocyclic systems, which are prevalent in numerous biologically active molecules and natural products . Derivatives of tetrahydroquinoline are extensively investigated for their diverse pharmacological potential. Research on closely related analogs has demonstrated significant biological activities, including acting as antioxidants , displaying neuroprotective effects in experimental models of Parkinson's disease by alleviating oxidative stress and NF-κB-mediated inflammation , and showing promise as progesterone antagonists, antiallergic, antiasthmatic, and antiarthritic agents . The mechanism of neuroprotection for some tetrahydroisoquinoline analogs is suggested to involve free radical scavenging properties and the inhibition of glutamate-induced excitotoxicity . Beyond pharmaceutical applications, hydroquinoline derivatives also find industrial use as polymer additives and photosensitizers . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle the compound in a well-ventilated environment, wearing appropriate personal protective equipment. For safe handling and storage information, please refer to the associated Safety Data Sheet.

Properties

CAS No.

106515-74-6

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1,4,4-trimethyl-2,3-dihydroquinoline

InChI

InChI=1S/C12H17N/c1-12(2)8-9-13(3)11-7-5-4-6-10(11)12/h4-7H,8-9H2,1-3H3

InChI Key

XYITUOIAVHTHHM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C2=CC=CC=C21)C)C

Origin of Product

United States

Preparation Methods

Synthesis via α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one

One well-documented synthetic approach involves the preparation of 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one as a key intermediate, followed by α-lithiation and electrophilic substitution to introduce further substituents.

  • Synthetic sequence : Aniline is first treated with 3,3-dimethylacryloyl chloride to form the corresponding amide. This amide undergoes cyclization under Friedel-Crafts conditions to yield the dihydroquinolinone core. Subsequent methylation completes the formation of 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one.

  • Lithiation and substitution : Treatment of this intermediate with 1 equivalent of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −10 °C generates an α-anion. This anion can then be reacted with methyl iodide to afford the 3-methyl substituted product in yields of 66% (with n-BuLi) and 81% (with LDA). Attempts to use sodium hydride or potassium tert-butoxide as bases were unsuccessful.

  • Reaction conditions and yields :

Step Reagents/Conditions Yield (%) Notes
Amide formation Aniline + 3,3-dimethylacryloyl chloride Not specified Precursor step
Cyclization (Friedel-Crafts) AlCl3 in dichloromethane (DCM) Included in overall 86% yield Key cyclization step
Methylation Methyl iodide (MeI), NaH in DMF Included in overall 86% yield Final step in intermediate synthesis
α-Lithiation n-BuLi or LDA in THF at −10 °C - Formation of α-anion
Electrophilic substitution Methyl iodide (MeI) 66% (n-BuLi), 81% (LDA) Methylation at α-position

This method provides a reliable pathway to functionalized tetrahydroquinoline derivatives, which can be further elaborated for diverse applications.

Synthesis via Condensation of Aniline with Acetone Derivatives

Another prominent method to prepare related tetrahydroquinoline derivatives, including this compound, is through condensation reactions involving aniline and acetone or its derivatives under catalytic conditions.

  • Catalytic condensation : Aniline reacts with acetone in the presence of heterogeneous catalysts such as natural zeolite clinoptilolite modified by ion exchange and calcination. This catalyst facilitates the condensation at elevated temperatures (around 110 °C) in toluene solvent, yielding 2,2,4-trimethyl-1,2-dihydroquinoline with high efficiency (up to 96% yield).

  • Acid-catalyzed condensation : Traditional methods use acid catalysts like hydrochloric acid or iodine to promote the reaction of aniline with acetone or acetone derivatives (diacetone alcohol, mesityl oxide). Reaction temperatures range from 100 to 140 °C with reaction times of 5.5 to 6 hours. However, yields can be moderate due to polymerization side reactions (e.g., 19% monomer yield reported in some cases).

  • Improved catalytic systems : Use of catalysts composed of hydrogen fluoride (HF) and boron trifluoride (BF3) mixtures has been shown to improve monomer yield and reaction rates significantly. The molar ratio of HF to BF3 typically ranges from 1:5 to 2:1, with catalyst amounts between 0.005 to 0.1 mole per mole of aniline.

  • Reaction conditions and yields :

Catalyst System Temperature (°C) Reaction Time (h) Yield (%) Notes
Zeolite-based heterogeneous catalyst 110 6 96 High yield, environmentally benign
Hydrochloric acid (0.03 molar) 100 5.5 ~19 Low monomer yield, polymer formation
Hydrochloric acid (1/7.5 molar) 130–140 6 Not specified Higher temperature, moderate yield
HF/BF3 mixture Variable Variable Improved Enhanced catalyst efficiency

This condensation approach is practical for large-scale synthesis and provides a direct route to substituted tetrahydroquinolines, including 1,4,4-trimethyl derivatives.

Synthesis via N-Acyliminium Ion Intermediates for Functionalized Derivatives

For more functionalized derivatives incorporating phosphonate groups or other substituents, the N-acyliminium ion strategy has been explored.

  • Key intermediate : 3,4-Dihydro-2(1H)-quinolinone is reduced and activated to form N-acyliminium ions, which then react with nucleophiles such as phosphonate reagents to introduce α-substituents.

  • Typical procedure : The lactam is treated with lithium bis(trimethylsilyl)amide (LiHMDS) as a base and benzyl chloroformate in THF at −78 °C to form N-Cbz protected intermediates. Subsequent reactions introduce the desired functional groups at the α-position relative to nitrogen.

  • Relevance : Although this method is more complex and tailored for functionalized analogs rather than the parent this compound, it demonstrates the versatility of tetrahydroquinoline scaffolds in synthetic chemistry.

Comparative Summary of Preparation Methods

Method Starting Materials Catalyst/Base Conditions Yield (%) Notes
α-Lithiation & Electrophilic Substitution 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one n-BuLi or LDA THF, −10 °C 66–81 (substitution step) Multi-step, high selectivity
Condensation with Zeolite Catalyst Aniline + Acetone Ion-exchanged clinoptilolite Toluene, 110 °C, 6 h 96 High yield, heterogeneous catalyst
Acid-Catalyzed Condensation Aniline + Acetone derivatives HCl, Iodine, HF/BF3 100–140 °C, 5.5–6 h 19–Improved (with HF/BF3) Traditional method, variable yields
N-Acyliminium Ion Strategy 3,4-Dihydro-2(1H)-quinolinone LiHMDS, Benzyl chloroformate THF, −78 °C Not specified For functionalized derivatives

Detailed Research Findings and Notes

  • The α-lithiation method provides regioselective functionalization at position 3 of the dihydroquinolinone ring, useful for synthesizing methylated analogs with good yields (up to 81%).

  • The condensation of aniline with acetone catalyzed by modified natural zeolites represents an environmentally friendly and efficient method, achieving yields as high as 96% under relatively mild conditions.

  • Acid-catalyzed condensations, while classical, suffer from polymerization side reactions leading to lower yields unless improved catalysts like HF/BF3 mixtures are employed.

  • The N-acyliminium ion approach enables the incorporation of diverse substituents such as phosphonate groups, expanding the chemical space of tetrahydroquinoline derivatives.

  • Attempts to use bases such as sodium hydride or potassium tert-butoxide in lithiation steps failed, indicating the necessity of strong, non-nucleophilic bases like n-BuLi or LDA for successful α-lithiation.

Chemical Reactions Analysis

Types of Reactions: 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines and dihydroquinolines, which have applications in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes. In neuroprotection, it modulates the expression of genes involved in oxidative stress and inflammation, such as Nrf2 and NF-κB .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural diversity among tetrahydroquinoline derivatives arises from variations in substituent type, position, and number. Key analogs include:

Compound Name Substituent Positions CAS Number Key Structural Features
1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline 1,4,4 34122-40-2 Three methyl groups at 1,4,4 positions
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline 2,2,4 4497-58-9 Methyl groups at 2,2,4 positions
4-Methyl-1,2,3,4-tetrahydroquinoline 4 91-21-4 Single methyl group at position 4
6-Bromo-1,2,3,4-tetrahydroquinoline 6 22190-35-8 Bromine substituent at position 6

The 1,4,4-trimethyl derivative’s substitution pattern distinguishes it from simpler analogs like 4-methyl- or 2,2,4-trimethyl variants, influencing steric effects, electron distribution, and intermolecular interactions .

Pharmacological Activities

Substituents critically modulate biological activity:

Compound Key Pharmacological Activity Potency/Application Reference
1,4,4-Trimethyl-THQ Anticancer (aza-arotinoid precursor) Active in tracheal organ culture assays
2-Methyl-5-hydroxy-THQ Analgesic 1/8th potency of morphine
N-Substituted THQs (e.g., 2,2,4,7-Tetramethyl-THQ) Antioxidant (lubricants) Extends oil stability under oxidative stress
3,4-Diaryl-THQ derivatives Anticancer, anti-inflammatory Inhibits tumor cell proliferation

Biological Activity

1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline (TMTHQ) is a bicyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antioxidant, antimicrobial, and neuroprotective properties.

Chemical Structure and Properties

TMTHQ features a tetrahydroquinoline structure characterized by a fused six-membered and five-membered ring containing nitrogen. The unique arrangement of methyl groups contributes to its chemical properties and biological activity. The molecular formula for TMTHQ is C12H15NC_{12}H_{15}N.

Antioxidant Activity

Research indicates that TMTHQ exhibits significant antioxidant properties. A derivative of TMTHQ, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), has been shown to reduce oxidative stress markers in experimental models. In a study involving rats with rotenone-induced Parkinsonism, HTHQ administration led to decreased levels of lipid oxidation products and protein oxidation products. This reduction in oxidative stress was associated with improved motor coordination scores and increased levels of tyrosine hydroxylase in the brain tissue of treated animals .

Neuroprotective Effects

HTHQ has demonstrated neuroprotective effects in models of neurodegenerative diseases. In the aforementioned study on Parkinsonism, HTHQ not only reduced oxidative stress but also modulated inflammatory responses by decreasing the expression of proinflammatory cytokines and myeloperoxidase activity. These findings suggest that HTHQ could be beneficial in protecting neuronal cells from damage associated with neurodegenerative conditions .

Study on Parkinsonism

A notable study investigated the effects of HTHQ on motor coordination and oxidative stress in a rat model of Parkinsonism. The study involved six groups of rats: one control group and five experimental groups receiving different treatments. The results indicated that HTHQ significantly improved motor coordination and reduced markers of oxidative stress compared to both the control group and a group treated with rasagiline, a standard Parkinson's disease medication .

Treatment GroupDose (mg/kg)Motor Coordination ImprovementOxidative Stress Reduction
Control-BaselineBaseline
Rotenone Only-DecreasedIncreased
HTHQ 5050Significant ImprovementSignificant Reduction
HTHQ 2525Moderate ImprovementModerate Reduction
Rasagiline0.09Limited ImprovementLimited Reduction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.